Scientific Field: Organic Chemistry, Synthesis & Catalysis
Summary of Application: This application involves the use of copper-catalyzed in situ C(sp2)NH2 bond formation to synthesize a range of 3-aminoquinolin-2(1H)-ones.
Methods of Application: The reaction conditions involve the use of copper powder as the catalyst, eco-friendly ethanol as the solvent in the presence of pipecolinic acid as the ligand and ascorbic acid as the additive.
Results or Outcomes: The efficiency of this practical method was demonstrated in the synthesis of various anilines.
Scientific Field: Organic Chemistry
Summary of Application: This application involves the synthesis of a series of 3-(N-substituted)-aminoquinolin-2(1H)-ones using a palladium-catalyzed C–N coupling reaction.
Methods of Application: The reaction starts from 3-bromoquinolin-2-(1H)-ones.
Results or Outcomes: The method provides rapid access to 3-(N-substituted)-aminoquinolin-2(1H)-ones.
Scientific Field: Medicinal Chemistry, Cancer Research
Methods of Application: The compounds were synthesized based on quinazoline bearing EGFR inhibitors.
Scientific Field: Organic Chemistry, Synthesis
Summary of Application: This application involves the synthesis of various anilines using 3-aminoquinolin-2(1H)-one.
3-Aminoquinolin-2(1H)-one is a heterocyclic compound characterized by a quinoline core with an amino group at the 3-position. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula is C9H8N2O, and it features a basic structure that can be modified to enhance its pharmacological properties.
3-Aminoquinolin-2(1H)-one exhibits promising biological activities, including:
Several synthesis methods have been developed for 3-aminoquinolin-2(1H)-one:
The applications of 3-aminoquinolin-2(1H)-one are diverse and include:
Studies on the interactions of 3-aminoquinolin-2(1H)-one with biological targets have revealed insights into its mechanism of action. For instance:
Several compounds share structural similarities with 3-aminoquinolin-2(1H)-one. Here are a few notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
4-Aminoquinoline | 4-Aminoquinoline | Exhibits potent antimalarial activity. |
6-Aminoquinoline | 6-Aminoquinoline | Known for its role in synthesizing other bioactive compounds. |
Quinolines | Quinolines | A broader class with diverse biological activities. |
While many compounds share the quinoline structure, 3-aminoquinolin-2(1H)-one is distinctive due to its specific amino group positioning and resultant biological activity profile. Its ability to undergo various synthetic modifications further enhances its utility in drug development compared to its analogs.
The three-dimensional molecular structure of 3-aminoquinolin-2(1H)-one has been extensively characterized through single-crystal X-ray diffraction analysis [1] [2]. The compound crystallizes in the monoclinic crystal system with space group P21/c, displaying unit cell parameters of a = 7.234(2) Å, b = 11.456(3) Å, c = 9.987(3) Å, and β = 94.56(2)° [1] [2]. The crystal structure exhibits a calculated density of 1.290 g/cm³ with four molecules per unit cell (Z = 4) [1] [2].
The molecular geometry reveals a planar quinolin-2(1H)-one framework with the amino group at the 3-position maintaining coplanarity with the heterocyclic ring system [1] [2]. X-ray crystallographic analysis confirms the formation of the target compound and precisely locates the amine moiety on the quinolin-2(1H)-one ring [2]. The molecular structure demonstrates characteristic bond lengths typical of quinolinone systems, with the carbonyl carbon-oxygen bond length of 1.237(2) Å indicating significant double-bond character [3] [4].
The crystallographic data reveals that the nitrogen atom N1 participates in the lactam functionality, while the amino nitrogen N2 at position 3 exhibits typical primary amine characteristics with N-H bond lengths of 0.86(2) Å and 0.88(2) Å respectively [3] [4]. The geometric parameters show that bond angles around the amino nitrogen are close to tetrahedral geometry, with N2-H bond angles ranging from 118.3(14)° to 122(2)° [3] [4].
Comparative analysis with related quinoline derivatives shows excellent agreement between calculated and experimental bond lengths, with average deviations of less than 0.02 Å for heavy atom bonds [5] [3]. The planarity of the molecule is maintained through resonance stabilization between the aromatic quinoline system and the carbonyl functionality [3] [4].
The ¹H Nuclear Magnetic Resonance spectrum of 3-aminoquinolin-2(1H)-one recorded in deuterated dimethyl sulfoxide provides comprehensive structural confirmation [6] [7]. The spectrum exhibits characteristic signals including a singlet at δ 6.88 ppm corresponding to the amine proton, aromatic protons appearing as multiplets between δ 7.34-8.14 ppm, and a distinctive broad singlet at δ 11.2 ppm attributed to the lactam hydrogen [6] [7]. The downfield chemical shift of the lactam proton reflects the electron-withdrawing effect of the carbonyl group and hydrogen bonding interactions [7].
¹³C Nuclear Magnetic Resonance spectroscopy reveals characteristic carbon resonances at δ 123.9, 124.6, 146.2, 158.4, and 161.7 ppm [7] [8]. The most downfield signal at δ 161.7 ppm corresponds to the carbonyl carbon, while signals in the aromatic region (δ 123.9-158.4 ppm) represent the quinoline ring carbons [7] [8]. The chemical shift pattern demonstrates the electronic influence of both the amino substituent and the lactam functionality on the aromatic system [8].
Fourier Transform Infrared spectroscopy provides crucial information about functional group characteristics in 3-aminoquinolin-2(1H)-one [7]. The spectrum displays prominent absorption bands at 3457 and 3323 cm⁻¹, corresponding to symmetric and asymmetric N-H stretching vibrations of the primary amino group [7]. The carbonyl stretch appears at 1660 cm⁻¹, consistent with an amide-type carbonyl in a cyclic lactam system [7]. Additional bands at 1600 cm⁻¹ correspond to C=C stretching vibrations of the aromatic quinoline framework [7].
The intensity and sharpness of the amino group stretching vibrations indicate the absence of significant intermolecular hydrogen bonding in the solid state, suggesting that the amino group participates primarily in intramolecular interactions [7]. The relatively low frequency of the carbonyl stretch compared to simple ketones reflects the cyclic amide character and conjugation with the aromatic system [7].
Electronic absorption spectroscopy of 3-aminoquinolin-2(1H)-one in dichloromethane reveals characteristic absorption maxima at 274, 292, and 344 nm [7] [9]. The absorption at 274 nm is attributed to π-π* transitions within the quinoline aromatic system, while the longer wavelength absorptions at 292 and 344 nm reflect electronic transitions involving the amino group and extended conjugation [7] [9]. The bathochromic shift compared to unsubstituted quinolin-2(1H)-one demonstrates the electron-donating effect of the amino substituent [7] [9].
Molar absorptivity coefficients show significant enhancement upon amino substitution, with values ranging from 6.68 × 10⁴ to 10.43 × 10⁴ L mol⁻¹ cm⁻¹ depending on the specific derivative [7]. This increase in extinction coefficient reflects enhanced conjugation and charge transfer character in the excited state [7].
Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation patterns characteristic of 3-aminoquinolin-2(1H)-one [6] [7]. Electron ionization mass spectrometry shows the molecular ion peak at m/z 160 (100% relative intensity), corresponding to the molecular formula C₉H₈N₂O [7]. Major fragment ions appear at m/z 132 (58% relative intensity) and m/z 104 (40% relative intensity), arising from successive loss of CO and C₂H₄ units respectively [7].
Electrospray ionization mass spectrometry in positive mode produces the protonated molecular ion [M+H]⁺ at m/z 161, while negative mode ionization yields the deprotonated species [M-H]⁻ at m/z 159 [6]. The facile formation of both positive and negative ions reflects the amphoteric character of the molecule, with the amino group serving as a protonation site and the lactam nitrogen available for deprotonation [6].
Density Functional Theory calculations using the B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets provide comprehensive electronic structure characterization of 3-aminoquinolin-2(1H)-one [10] [11]. The optimized molecular geometry exhibits Cs symmetry with the molecule maintaining planarity, consistent with experimental crystallographic observations [10] [11].
The Highest Occupied Molecular Orbital energy calculated at the B3LYP/6-311++G(d,p) level is -5.89 eV, while the Lowest Unoccupied Molecular Orbital energy is -1.89 eV, resulting in a HOMO-LUMO energy gap of 4.00 eV [10] [11]. This substantial energy gap indicates considerable kinetic stability and relatively low polarizability of the molecule [10]. The HOMO is primarily localized on the amino group and adjacent carbon atoms, reflecting the electron-donating character of the amino substituent [10] [11].
The LUMO exhibits significant contribution from the carbonyl group and the pyridine-like nitrogen of the quinoline ring, consistent with these sites being electrophilic centers [10] [11]. The spatial separation between HOMO and LUMO confirms the charge-transfer character of electronic excitations in this system [10].
Computational analysis yields important reactivity parameters including ionization potential (5.89 eV), electron affinity (1.89 eV), chemical hardness (2.00 eV), and electronegativity (3.89 eV) [10] [11]. The chemical hardness value indicates moderate resistance to charge transfer, while the electronegativity suggests balanced electron-accepting and electron-donating capabilities [10] [11].
The electrophilicity index of 3.78 places 3-aminoquinolin-2(1H)-one in the moderate electrophile category, consistent with its observed reactivity patterns in synthetic transformations [10] [11]. The calculated dipole moment of 4.92 Debye reflects significant charge separation within the molecule, arising from the electron-donating amino group and electron-withdrawing carbonyl functionality [10] [11].
3-aminoquinolin-2(1H)-one exhibits complex tautomeric behavior involving multiple constitutional isomers [12] [13] [14]. Computational studies reveal that the compound can exist in several tautomeric forms, including the predominant keto form, enol forms involving the carbonyl group, and amino-imino tautomerism at the 3-position [12] [14]. Density Functional Theory calculations indicate that the keto tautomer is thermodynamically favored by approximately 27 kJ mol⁻¹ compared to the most stable enol form [13].
The tautomeric preferences are strongly influenced by environmental factors, with the keto form predominating in the crystalline phase while enol tautomers may be stabilized in solution through hydrogen bonding interactions [13] [14]. Matrix isolation studies coupled with Fourier Transform Infrared spectroscopy demonstrate that the enol tautomer can be selectively stabilized under specific conditions [13].
The electronic structure of 3-aminoquinolin-2(1H)-one benefits from extensive resonance stabilization involving multiple canonical forms [15] [16]. The primary resonance contributors include structures where the amino group donates electron density into the aromatic system, forms where the carbonyl group participates in conjugation with the quinoline ring, and zwitterionic forms involving charge separation between the amino and carbonyl functionalities [15] [16].
Quantum chemical calculations reveal that the most significant resonance contributor involves electron donation from the amino group lone pair into the π-system of the quinoline ring, resulting in increased electron density at position 4 and partial positive charge on the amino nitrogen [15] [16]. This resonance effect is responsible for the characteristic chemical shift patterns observed in Nuclear Magnetic Resonance spectroscopy, particularly the shielding of hydrogen atoms adjacent to the amino group [15].
The tautomeric and resonance behavior significantly impacts the physical and chemical properties of 3-aminoquinolin-2(1H)-one [12] [13] [17]. Fluorescence spectroscopic studies demonstrate that different tautomeric forms exhibit distinct photophysical properties, with the amino-substituted form showing enhanced emission quantum yields compared to unsubstituted analogs [17]. The presence of multiple tautomeric forms in solution equilibrium contributes to the observed complexity in spectroscopic measurements [17].
The synthesis of 3-aminoquinolin-2(1H)-one through conventional organic methods has been well-established, relying primarily on classical approaches that have been adapted and refined over several decades. The most prominent conventional route involves the Hofmann rearrangement of quinolinone-3-carboxylic acid derivatives . This classical approach utilizes the conversion of the carboxylic acid group at the 3-position into an amine via a rearrangement reaction typically mediated by bromine and a base. While this method provides good regioselectivity, it suffers from harsh reaction conditions and moderate yields ranging from 40-70% .
Another well-documented conventional approach employs the cyclization of N-chloroacetyl-ortho-aminobenzoic acid derivatives [2]. This method involves the formation of the quinolone backbone through intramolecular cyclization, followed by subsequent functional group manipulations to introduce the amino functionality at the 3-position. The reaction typically requires elevated temperatures (150-200°C) and extended reaction times, making it less attractive for large-scale synthesis.
The electrophilic aromatic nitration followed by reduction represents another classical methodology [2]. This approach initially introduces a nitro group at the 3-position of quinolin-2(1H)-one through electrophilic substitution, followed by reduction to the corresponding amine. The nitration step requires extremely acidic conditions with concentrated nitric acid and sulfuric acid, while the reduction can be accomplished using various reducing agents such as iron powder in acidic medium or catalytic hydrogenation. Despite its straightforward nature, this method presents regioselectivity challenges and requires careful control of reaction conditions to avoid over-nitration or reduction of other functional groups.
Direct amination approaches using ammonia or primary amines with activated quinolone derivatives have also been explored [3]. These methods typically involve the displacement of halogen atoms (chlorine or bromine) at the 3-position with amine nucleophiles. The reactions generally proceed under basic conditions at elevated temperatures, with yields varying from 30-65% depending on the nature of the leaving group and the amine nucleophile.
Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
Hofmann Rearrangement | Quinolinone-3-carboxylic acid | Br₂, base, heat | 40-70 | Well-established, regioselective | Harsh conditions, moderate yields |
Cyclization Route | N-chloroacetyl derivatives | 150-200°C, extended time | 45-65 | Predictable mechanism | High temperature, long reaction times |
Nitration-Reduction | Quinolin-2(1H)-one | HNO₃/H₂SO₄, then reduction | 35-60 | Direct approach | Regioselectivity issues, harsh conditions |
Direct Amination | 3-Haloquinolin-2(1H)-one | NH₃ or amines, base, heat | 30-65 | Simple methodology | Limited substrate scope |
Transition metal-catalyzed approaches have revolutionized the synthesis of 3-aminoquinolin-2(1H)-one derivatives, offering superior yields, milder conditions, and enhanced functional group tolerance compared to conventional methods. Palladium-catalyzed cross-coupling reactions have emerged as the most prominent and widely utilized methodology in this category [4] [5].
The palladium-catalyzed C-N bond coupling reaction starting from 3-bromoquinolin-2(1H)-one represents a significant advancement in the field [4]. This methodology employs palladium acetate as the catalyst in combination with phosphine ligands such as Xantphos or PPh₃, with potassium carbonate or cesium carbonate serving as the base. The reactions are typically conducted in dimethylformamide (DMF) at 100°C, providing excellent yields ranging from 70-95% [4]. The method demonstrates remarkable tolerance for various nucleophiles including primary and secondary amines, amides, sulfonamides, carbamates, and ureas.
Copper-catalyzed approaches have gained considerable attention due to the abundance and lower cost of copper compared to palladium [7]. An expeditious copper-catalyzed access to 3-aminoquinolinones involves the use of copper powder as the catalyst in eco-friendly ethanol solvent, with pipecolinic acid serving as the ligand and ascorbic acid as an additive . This system operates under relatively mild conditions and achieves yields of 80-92%, making it an attractive alternative to palladium-based systems.
Iron-catalyzed methodologies represent an emerging area of research, leveraging earth-abundant and environmentally benign iron catalysts [8]. Recent developments have shown that iron complexes bearing appropriate ligands can facilitate the synthesis of aminoquinoline derivatives through various mechanistic pathways, including reductive cyclization and direct amination processes. These methods typically achieve yields in the range of 60-85% while maintaining good functional group tolerance.
Multicomponent approaches utilizing transition metal catalysis have been developed to provide rapid access to diverse 3-aminoquinolin-2(1H)-one derivatives [9]. These methods combine multiple bond-forming reactions in a single operation, significantly reducing the number of synthetic steps and improving overall efficiency. Palladium-catalyzed three-component reactions involving 2-aminobenzonitriles, aldehydes, and arylboronic acids have been successfully employed to construct quinazoline and related scaffolds with good to excellent yields.
Catalyst System | Ligand/Additive | Solvent | Temperature (°C) | Yield (%) | Substrate Scope |
---|---|---|---|---|---|
Pd(OAc)₂/Xantphos | K₂CO₃ | DMF | 100 | 70-95 | Broad nucleophile tolerance |
Cu powder | Pipecolinic acid, ascorbic acid | Ethanol | 80 | 80-92 | Good functional group tolerance |
Iron complexes | Various ligands | Multiple solvents | 60-120 | 60-85 | Emerging methodology |
Pd multicomponent | PPh₃, bases | Dioxane/DMF | 80-100 | 65-90 | Rapid library generation |
Microwave-assisted synthesis has emerged as a powerful tool for the efficient preparation of 3-aminoquinolin-2(1H)-one derivatives, offering significant advantages in terms of reaction time, energy efficiency, and product yields [10] [11]. The application of microwave irradiation enables rapid heating and enhanced reaction kinetics, often reducing reaction times from hours to minutes while maintaining or improving product yields.
Microwave-assisted coupling reactions have been successfully applied to the synthesis of quinolone derivatives [11]. The preparation of 2-heptyl-3-hydroxy-4(1H)-quinolone and related analogs has been accomplished using microwave irradiation at 200°C for 30-60 minutes, achieving yields of 80-95% [11]. The microwave-assisted reaction of α-chloro ketones with anthranilic acids in N-methylpyrrolidone (NMP) proceeds efficiently under these conditions, providing a practical route to various quinolone scaffolds.
Solvent-free microwave protocols represent an even more environmentally friendly approach [12] [13]. The synthesis of quinoline derivatives under solvent-free conditions using microwave irradiation has been demonstrated with various substrate combinations. These methods typically involve grinding the reactants in an agate mortar, followed by microwave irradiation at 1050W for 5-15 minutes [12]. The absence of solvent eliminates waste generation and simplifies product isolation, while microwave heating ensures efficient energy transfer and uniform heating.
Domestic microwave oven applications have been explored as a cost-effective alternative to specialized microwave reactors [10] [13]. The synthesis of quinolones and benzothiazine derivatives using domestic microwave ovens under solvent-free conditions with potassium carbonate as base has yielded excellent results [13]. These methods are particularly attractive for academic laboratories and small-scale synthesis due to their accessibility and low equipment costs.
Optimization of microwave parameters is crucial for achieving optimal results. Key factors include microwave power (typically 70-100% of maximum power), irradiation time (5-60 minutes), and temperature control (140-200°C). The use of silicon carbide passive heating elements or specialized microwave vials helps ensure uniform heating and temperature control [14].
Protocol Type | Conditions | Time | Yield (%) | Advantages |
---|---|---|---|---|
MW-assisted coupling | 200°C, NMP solvent | 30-60 min | 80-95 | High yields, fast reactions |
Solvent-free MW | 1050W, no solvent | 5-15 min | 75-90 | Green approach, easy workup |
Domestic MW | K₂CO₃, neat conditions | 10-30 min | 70-85 | Cost-effective, accessible |
Optimized MW | Controlled power/temperature | Variable | 80-95 | Reproducible, scalable |
The development of environmentally sustainable methodologies for 3-aminoquinolin-2(1H)-one synthesis has become a primary focus in modern organic chemistry, driven by the principles of green chemistry and the need for eco-friendly manufacturing processes [15] [16]. These approaches emphasize the use of renewable catalysts, benign solvents, energy-efficient processes, and atom-economical transformations.
Photocatalytic methods represent a cutting-edge approach to sustainable quinoline synthesis [17]. The photoinduced skeletal rearrangement through denitrogenation provides access to C-3 aminoquinolin-2(1H)-ones using 3-ylideneoxindoles as synthetic precursors and TMSN₃ as an aminating agent [17]. This methodology operates under mild conditions using visible light irradiation (blue LED, 455 nm) at room temperature for 24 hours, achieving yields of 71-87%. The process demonstrates remarkable tolerance of sensitive functional groups and avoids the use of harsh chemicals or extreme conditions.
Electrochemical synthesis offers a highly sustainable alternative to traditional chemical methods [15]. The electrochemically assisted Friedländer reaction provides a reagent-free method for quinoline synthesis from readily available nitro compounds using electric current [15]. This approach operates under mild conditions with constant-current electrolysis and achieves high conversion rates with excellent atom economy. The method eliminates the need for chemical oxidants and reduces waste generation significantly.
Biodegradable catalyst systems have been developed to address the environmental concerns associated with traditional metal catalysts [18]. The use of choline hydroxide (ChOH) as a biodegradable and recyclable catalyst for the synthesis of 4-aminoquinoline-2-ones represents a significant advancement [18]. This ionic liquid-based approach proceeds rapidly under mild conditions, affording yields of 75-95% while maintaining the ability to recover and reuse the catalyst multiple times.
Water as a green solvent has been extensively explored for quinoline synthesis [19]. Nanocatalyzed protocols using water as the reaction medium have demonstrated excellent results for various quinoline derivatives. These methods typically employ magnetic nanoparticles that can be easily recovered and reused, maintaining catalytic activity for multiple cycles while operating in environmentally benign aqueous media.
Sustainable dehydrogenative coupling methodologies have been developed using earth-abundant manganese catalysts [20]. The acceptorless dehydrogenative annulation of 2-aminobenzyl alcohol with nitriles catalyzed by phosphine-free manganese pincer complexes provides a sustainable route to quinazoline and 2-aminoquinoline derivatives. This approach liberates only hydrogen gas as a byproduct, representing an ideal atom-economical transformation.
Room temperature synthesis protocols minimize energy consumption while maintaining synthetic efficiency [17]. Photocatalytic methods operating at ambient temperature demonstrate that high-yielding quinoline synthesis can be achieved without thermal input, relying instead on photochemical activation. These processes are particularly attractive for industrial applications where energy costs constitute a significant portion of manufacturing expenses.
Green Approach | Key Features | Sustainability Benefits | Yield (%) | Environmental Impact |
---|---|---|---|---|
Photocatalysis | Visible light, room temperature | No harsh chemicals, mild conditions | 71-87 | Minimal waste generation |
Electrochemical | Reagent-free, constant current | No chemical oxidants | 70-90 | High atom economy |
Biodegradable catalysts | ChOH, ionic liquids | Renewable, recyclable | 75-95 | Non-toxic, sustainable |
Aqueous synthesis | Water solvent, nanocatalysts | Green solvent, recoverable catalyst | 60-85 | Environmentally benign |
Dehydrogenative coupling | Manganese catalysis, H₂ liberation | Earth-abundant metal, clean byproduct | 70-90 | Atom economical |
Room temperature | Ambient conditions, photochemical | Energy efficient | 50-80 | Low energy consumption |